3,6-ノナジエン-1-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

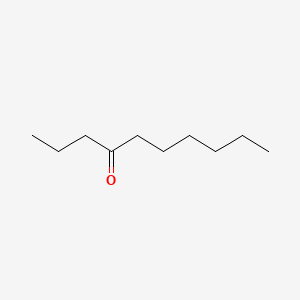

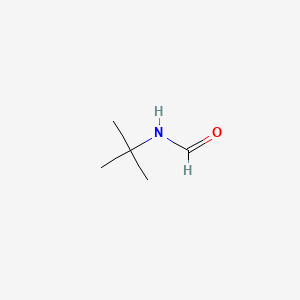

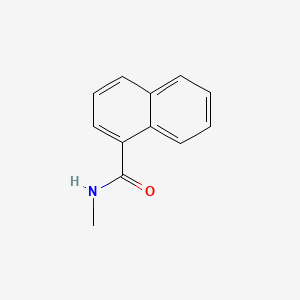

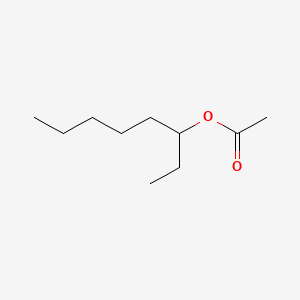

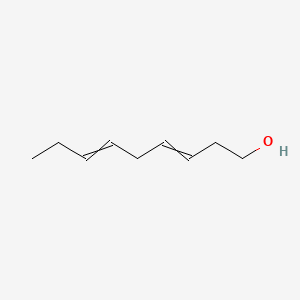

3,6-Nonadien-1-ol is an organic compound with the molecular formula C₉H₁₆O. It is a type of aliphatic alcohol characterized by the presence of two double bonds in its carbon chain. This compound is known for its distinctive green, cucumber-like aroma, making it valuable in the fragrance and flavor industries .

科学的研究の応用

3,6-Nonadien-1-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

Biology: Studied for its role in plant signaling and defense mechanisms.

Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.

Industry: Widely used in the fragrance and flavor industries due to its unique aroma profile

作用機序

Target of Action

3,6-Nonadien-1-ol is primarily used as a flavor and fragrance agent . It is known for its green type odor and flavor . .

Mode of Action

The mode of action of 3,6-Nonadien-1-ol is largely related to its role as a flavor and fragrance agent. It interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a green type odor . Similarly, in the context of flavor, it likely interacts with taste receptors on the tongue.

Biochemical Pathways

It has been found to be a principle aroma compound in certain cultivars . This suggests that it may play a role in the biochemical pathways related to aroma production in these plants.

Pharmacokinetics

It has been analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) methods . This suggests that it may be possible to study its pharmacokinetics using similar techniques.

Result of Action

The primary result of the action of 3,6-Nonadien-1-ol is the perception of a green type odor and flavor . This is due to its interaction with olfactory and taste receptors, as mentioned above.

Action Environment

The action of 3,6-Nonadien-1-ol can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Furthermore, its stability and efficacy as a flavor and fragrance agent can be influenced by factors such as pH and the presence of other compounds .

準備方法

Synthetic Routes and Reaction Conditions

3,6-Nonadien-1-ol can be synthesized through various methods. One common approach involves the Wittig reaction, where an aldehyde is reacted with a phosphonium ylide to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium tert-butoxide and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, 3,6-Nonadien-1-ol is often produced through the hydroformylation of 1,5-hexadiene, followed by hydrogenation. This method involves the addition of a formyl group to the diene, followed by reduction to yield the alcohol. The process is catalyzed by transition metal complexes, such as rhodium or cobalt, and is carried out under high pressure and temperature .

化学反応の分析

Types of Reactions

3,6-Nonadien-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts like palladium on carbon.

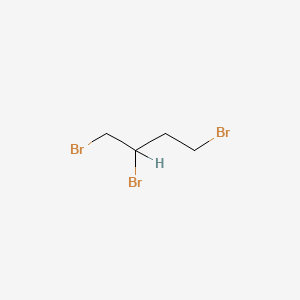

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent

Major Products Formed

Oxidation: Nonadienal or nonadienoic acid.

Reduction: 3,6-Nonadiene.

Substitution: 3,6-Nonadienyl chloride or bromide

類似化合物との比較

3,6-Nonadien-1-ol can be compared with other nonadienols, such as 2,4-Nonadien-1-ol and 2,6-Nonadien-1-ol. These compounds share similar structural features but differ in the position of their double bonds, leading to variations in their chemical reactivity and aroma profiles. For example:

2,4-Nonadien-1-ol: Known for its floral and green notes.

2,6-Nonadien-1-ol: Exhibits a more intense cucumber-like aroma

The uniqueness of 3,6-Nonadien-1-ol lies in its balanced green and cucumber-like aroma, making it particularly valuable in the fragrance and flavor industries .

特性

CAS番号 |

76649-25-7 |

|---|---|

分子式 |

C9H16O |

分子量 |

140.22 g/mol |

IUPAC名 |

(3E,6Z)-nona-3,6-dien-1-ol |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6+ |

InChIキー |

PICGPEBVZGCYBV-WWVFNRLHSA-N |

SMILES |

CCC=CCC=CCCO |

異性体SMILES |

CC/C=C\C/C=C/CCO |

正規SMILES |

CCC=CCC=CCCO |

沸点 |

73.00 °C. @ 15.00 mm Hg |

密度 |

0.863-0.871 |

Key on ui other cas no. |

76649-25-7 |

物理的記述 |

Colourless liquid; strong, fatty, green cucumber aroma |

溶解性 |

very slightly slightly soluble in water; soluble in fats soluble (in ethanol) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。